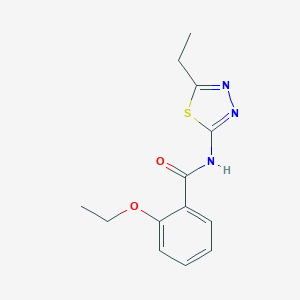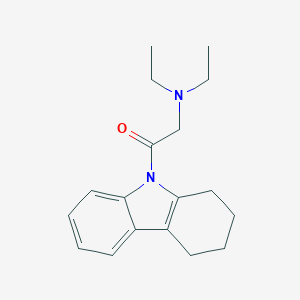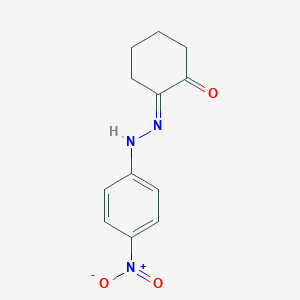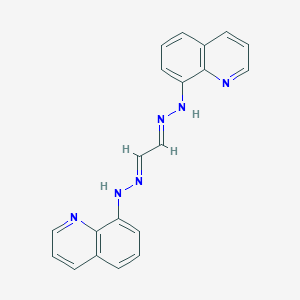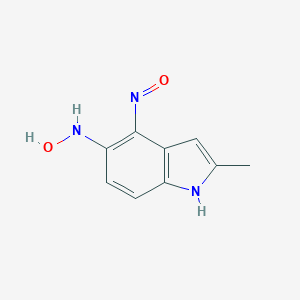
2-methyl-1H-indole-4,5-dione dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1H-indole-4,5-dione dioxime is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl group at the 2-position and dioxime groups at the 4,5-positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indole-4,5-dione dioxime typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position through alkylation reactions using methylating agents like methyl iodide.
Formation of Dioxime Groups: The dioxime groups can be introduced through the reaction of the indole derivative with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-indole-4,5-dione dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dioxime groups to amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-methyl-1H-indole-4,5-dione dioxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1H-indole-4,5-dione dioxime involves its interaction with various molecular targets. The dioxime groups can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the indole core can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
2-methylindole: Lacks the dioxime groups but has a similar methyl substitution.
1H-indole-4,5-dione: Lacks the methyl group but has similar dioxime groups.
Uniqueness
2-methyl-1H-indole-4,5-dione dioxime is unique due to the presence of both the methyl group and dioxime groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-6-7(10-5)2-3-8(11-13)9(6)12-14/h2-4,10-11,13H,1H3 |
InChI Key |
QPGFATCROJQOLS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
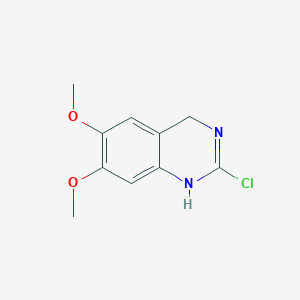
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)
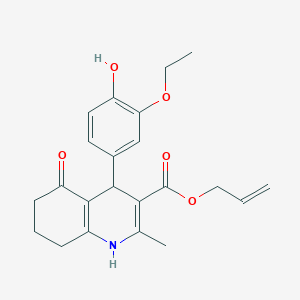
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)
